N-(2-Furylmethyl)-1,3-dimethyl-1H-pyrazol-4-amine
Description
N-(2-Furylmethyl)-1,3-dimethyl-1H-pyrazol-4-amine is a heterocyclic amine featuring a pyrazole core substituted with methyl groups at positions 1 and 3, and a furylmethyl moiety at the 4-amino position.
Properties
Molecular Formula |
C10H14ClN3O |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1,3-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H13N3O.ClH/c1-8-10(7-13(2)12-8)11-6-9-4-3-5-14-9;/h3-5,7,11H,6H2,1-2H3;1H |
InChI Key |
ZBMFXBGEQBWLGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=CO2)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Furylmethyl)-1,3-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 2-furylmethylamine with 1,3-dimethyl-1H-pyrazol-4-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is heated to reflux for several hours, followed by cooling and purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates, yields, and purity while reducing energy consumption and waste generation. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-(2-Furylmethyl)-1,3-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can yield reduced forms of the compound, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used. These reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles. Conditions vary depending on the specific reaction and desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution may result in various substituted derivatives.
Scientific Research Applications
N-(2-Furylmethyl)-1,3-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-Furylmethyl)-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The compound’s structural uniqueness lies in its 2-furylmethyl substituent, distinguishing it from analogs with alternative aromatic or aliphatic groups. Key comparisons include:
*Calculated based on molecular formula.
- Aromatic vs.
- Hydrogen-Bonding Capacity : The furan oxygen may act as a hydrogen-bond acceptor, unlike the trifluoroethoxy group in , which is less polar. This difference could influence solubility and crystallinity .
Physicochemical Properties
- Melting Points : While direct data for the target compound is unavailable, analogs like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () exhibit a melting point of 104–107°C, suggesting that the target’s furyl group may lower melting points due to reduced symmetry .
- Solubility : The trifluoroethoxy-benzyl derivative () is likely less polar than the furylmethyl analog, impacting solubility in aqueous vs. organic solvents.
Hydrogen Bonding and Crystal Packing
- The furan oxygen’s lone pairs may participate in C–H···O or N–H···O interactions, as described in Etter’s hydrogen-bonding graph sets . This contrasts with ’s difluoromethyl analog, where F atoms may engage in weaker C–H···F interactions.
Biological Activity
N-(2-Furylmethyl)-1,3-dimethyl-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole class, characterized by its five-membered heterocyclic structure containing nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The unique arrangement of this compound contributes to its chemical properties and biological activities. The compound features a furylmethyl substituent at position 1 and two methyl groups at positions 1 and 3 of the pyrazole ring. The following table summarizes its structural features compared to similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Contains dimethyl substitution on pyrazole | Exhibits diverse biological activities due to substitutions |
| N-(2-furylmethyl)-1H-pyrazol-3-amine | Similar pyrazole structure with different substitution | Different position of the amine group |
| 4-Aminoantipyrine | A pyrazolone derivative | Known for analgesic properties |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. The mechanism often involves interference with bacterial cell wall synthesis or enzyme inhibition.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting specific enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which play crucial roles in the inflammatory response. This potential makes it relevant for treating inflammatory diseases.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, it has shown effectiveness against different cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer cells. The compound's ability to inhibit tumor growth is often linked to its interaction with key molecular targets involved in cancer progression.
The exact mechanisms through which this compound exerts its biological effects involve interactions with specific enzymes and receptors. These interactions lead to the modulation of various cellular processes such as signal transduction and metabolic pathways. For example:
- Enzyme Inhibition : The compound may inhibit enzymes critical for disease pathways.
- Receptor Modulation : It can interact with receptors involved in inflammation and cancer signaling.
Case Studies
Several case studies highlight the biological activity of this compound:
- Anticancer Study : In a study assessing its impact on MCF-7 breast cancer cells, the compound demonstrated a significant reduction in cell viability through apoptosis induction.
- Anti-inflammatory Research : Another study evaluated its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, revealing that it effectively reduced pro-inflammatory cytokine production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
